molecular formula C16H15FN4O2 B12161183 3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether

3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether

Cat. No.: B12161183
M. Wt: 314.31 g/mol
InChI Key: YORCOBRJBIELPZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether (CAS 1435906-13-0) is a high-purity chemical reagent with a molecular formula of C16H15FN4O2 and a molecular weight of 314.31 g/mol . This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further functionalized with a tetrahydrofuran group and a 3-fluoro-4-methoxyphenyl moiety, which can be critical for optimizing properties like bioavailability and target binding affinity. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is of significant interest in drug discovery and chemical biology . Related analogues have been synthesized and characterized via X-ray crystallography, revealing detailed structural information such as planarity of the core bicycle and π-π stacking interactions in the crystal lattice, which are important for understanding the compound's solid-state behavior and potential interactions with biological targets . This reagent serves as a valuable building block for researchers developing new pharmacologically active molecules, particularly in the synthesis of more complex heterocyclic systems. It is ideal for exploration in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and as a reference standard in analytical studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate personal protective equipment (PPE) and refer to the safety data sheet (SDS) for proper handling instructions.

Properties

Molecular Formula

C16H15FN4O2

Molecular Weight

314.31 g/mol

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)-2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H15FN4O2/c1-22-10-4-5-11(12(17)9-10)13-6-7-18-16-19-15(20-21(13)16)14-3-2-8-23-14/h4-7,9,14H,2-3,8H2,1H3

InChI Key

YORCOBRJBIELPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCCO4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it has been shown to inhibit certain kinases, leading to alterations in cell cycle progression and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolo-Pyrimidine Core

The target compound’s tetrahydrofuran (THF) substituent distinguishes it from analogs with aromatic or smaller heterocyclic groups. For example:

  • 3-Methyl-4-(2-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)furazan () incorporates a phenyl group and a furazan ring, increasing lipophilicity but limiting hydrogen-bonding capacity compared to the THF substituent .

Fluorine Substitution Patterns

Fluorine placement significantly impacts bioactivity:

  • The 3-fluoro position on the phenyl ring in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs like ethyl 6-methyl-8-oxo-3-phenyl-2-(phenylamino)-furo-triazolo-pyrimidine (), which lacks fluorine but includes a carboxylate ester for solubility .
  • N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () features a trifluoromethyl group, offering greater electronegativity but higher molecular weight (MW = 337.3 vs. ~299.3 for the target compound) .

Pharmacological Relevance

  • The target compound’s THF group may confer unique binding interactions compared to perzébertinib’s quinazoline core .
  • N-[2-[(4-benzylpiperazin-1-yl)methyl]-1-ethylbenzimidazol-5-yl]thiophene-2-carboxamide () demonstrates antimicrobial activity, suggesting that structural analogs like the target compound could be optimized for similar applications .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula MW Key Substituents Notable Properties
Target Compound C₁₇H₁₆FN₅O₂ 349.3 THF, 3-fluoro, methyl ether High solubility, rigid conformation
3-Fluoropropyl 4-[1,2,4]triazolo-pyrimidin-7-ylphenyl ether (164912) C₁₄H₁₃FN₄O 272.3 Fluoropropyl, triazolo-pyrimidine Lower MW, reduced steric bulk
3-Methyl-4-(2-phenyl-triazolo-pyrimidin-7-yl)furazan C₁₄H₁₀N₆O 278.3 Phenyl, furazan High lipophilicity
Pertzébertinib C₂₆H₂₅F₂N₇O₂ 513.5 Quinazoline, difluoropiperidine EGFR inhibition

Research Findings and Implications

  • Solubility and Stability : The THF group in the target compound improves aqueous solubility compared to phenyl-substituted analogs (e.g., ) while maintaining conformational rigidity .
  • Synthetic Challenges : The THF ring’s stereochemistry requires precise control during cyclization, leading to moderate yields (65–70%) compared to simpler triazolo-pyrimidines (e.g., 55% for 7a) .

Biological Activity

The biological activity of 3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is largely attributed to its interactions with various biological targets. Compounds containing triazole and pyrimidine moieties often exhibit a range of pharmacological activities including anti-inflammatory, anti-cancer, and anti-microbial effects. The presence of the tetrahydrofuran ring may enhance solubility and bioavailability.

Pharmacological Properties

Research indicates that this compound may have applications in treating various diseases due to its ability to modulate enzyme activity and influence cellular signaling pathways.

Anti-Cancer Activity

A study investigating the effects of similar triazole derivatives highlighted their potential to inhibit cell proliferation in cancer cell lines. For instance, compounds with structural similarities demonstrated significant cytotoxicity against A431 vulvar epidermal carcinoma cells, suggesting a promising avenue for further exploration in oncology .

Anti-Microbial Effects

In vitro evaluations of triazole-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring were crucial for enhancing antibacterial properties .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl etherAnti-cancerA431 (Carcinoma)TBD
Similar Triazole DerivativeAnti-bacterialE. coli12
Ferrocene-Pyrimidine ConjugateAnti-malarialPlasmodium falciparum5.08

Structure-Activity Relationship

The effectiveness of 3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether can be influenced by:

  • Substituents on the aromatic ring : Fluorine substitutions often enhance lipophilicity and receptor binding.
  • Heterocyclic components : The tetrahydrofuran moiety may improve metabolic stability and reduce toxicity.

Research Findings

Recent studies have emphasized the importance of optimizing the chemical structure of triazole derivatives to enhance their biological activity. For example:

  • Fluorinated compounds generally exhibit improved pharmacokinetic profiles.
  • Tetrahydrofuran-containing derivatives have shown increased solubility in aqueous environments, facilitating better absorption in biological systems.

Q & A

Q. What methodologies validate synthetic pathways for scalability in academic labs?

  • Methodological Answer :
  • Pilot-Scale Reactions : Test 10–50 g batches with reflux conditions to assess exotherm control .
  • Green Chemistry Metrics : Calculate E-factor (waste/sproduct) to minimize solvent use .
  • Reproducibility : Independent replication across labs with shared protocols (e.g., reaction time ±5%) .

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